molecular formula C19H12Cl3NO2 B4801590 2,4-dichloro-N-(5-chloro-2-phenoxyphenyl)benzamide

2,4-dichloro-N-(5-chloro-2-phenoxyphenyl)benzamide

Cat. No.: B4801590
M. Wt: 392.7 g/mol
InChI Key: XNSQYKITHXWCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(5-chloro-2-phenoxyphenyl)benzamide is an organic compound with the molecular formula C19H12Cl3NO2 It is a derivative of benzamide and contains multiple chlorine atoms and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(5-chloro-2-phenoxyphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 5-chloro-2-phenoxyaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Product Isolation: The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(5-chloro-2-phenoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-dichloro-N-(5-chloro-2-phenoxyphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer research.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-chloro-2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, some derivatives have been found to inhibit c-Met kinase, a receptor tyrosine kinase involved in cellular processes leading to cancer development . The compound binds to the kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetamide:

    5-chloro-2-phenoxybenzoic acid: Shares the phenoxy group and chlorine atoms but differs in its functional groups.

Uniqueness

2,4-dichloro-N-(5-chloro-2-phenoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4-dichloro-N-(5-chloro-2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3NO2/c20-12-6-8-15(16(22)10-12)19(24)23-17-11-13(21)7-9-18(17)25-14-4-2-1-3-5-14/h1-11H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSQYKITHXWCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-(5-chloro-2-phenoxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-(5-chloro-2-phenoxyphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-N-(5-chloro-2-phenoxyphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-N-(5-chloro-2-phenoxyphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-N-(5-chloro-2-phenoxyphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2,4-dichloro-N-(5-chloro-2-phenoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.